molecular formula C8H14N2O4 B3353452 5-(Dimethoxymethyl)-3,5-dimethylimidazolidine-2,4-dione CAS No. 5469-84-1

5-(Dimethoxymethyl)-3,5-dimethylimidazolidine-2,4-dione

Cat. No.: B3353452
CAS No.: 5469-84-1
M. Wt: 202.21 g/mol
InChI Key: LYVMBRMUIGBTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethoxymethyl)-3,5-dimethylimidazolidine-2,4-dione is a chemical compound with a unique structure that includes an imidazolidine ring substituted with dimethoxymethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethyl)-3,5-dimethylimidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of dimethylamine with formaldehyde and a suitable dione precursor. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)-3,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more substituents on the imidazolidine ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine and alcohol derivatives.

    Substitution: Formation of halogenated imidazolidine derivatives.

Scientific Research Applications

5-(Dimethoxymethyl)-3,5-dimethylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)-3,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A tryptamine derivative with psychedelic properties.

    5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): Another tryptamine derivative known for its hallucinogenic effects.

Uniqueness

5-(Dimethoxymethyl)-3,5-dimethylimidazolidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike the tryptamine derivatives, this compound has an imidazolidine ring, making it suitable for different applications and reactions.

Properties

IUPAC Name

5-(dimethoxymethyl)-3,5-dimethylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-8(6(13-3)14-4)5(11)10(2)7(12)9-8/h6H,1-4H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVMBRMUIGBTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C)C(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5469-84-1
Record name NSC26966
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26966
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Dimethoxymethyl)-3,5-dimethylimidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-(Dimethoxymethyl)-3,5-dimethylimidazolidine-2,4-dione
Reactant of Route 3
5-(Dimethoxymethyl)-3,5-dimethylimidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
5-(Dimethoxymethyl)-3,5-dimethylimidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
5-(Dimethoxymethyl)-3,5-dimethylimidazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
5-(Dimethoxymethyl)-3,5-dimethylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.